molecular formula C6H10O4 B13419477 Methyl 2,3-anhydro-beta-d-ribopyranoside

Methyl 2,3-anhydro-beta-d-ribopyranoside

Cat. No.: B13419477
M. Wt: 146.14 g/mol
InChI Key: DISULGQOMPTDEN-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-anhydro-beta-d-ribopyranoside can be synthesized through a multi-step process starting from commercially available D-arabinose . The synthetic route typically involves the following steps:

    Benzylation: Protecting the hydroxyl groups of D-arabinose.

    Isopropylidenation: Introducing an isopropylidene group to protect the 2,3-hydroxyl groups.

    Tosylation: Converting the hydroxyl groups to tosylates.

    Deisopropylidenation: Removing the isopropylidene group.

    Detosylation: Removing the tosyl groups using methanolic sodium methoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in various quantities, ranging from milligrams to multi-kilogram batches, to suit research and industrial needs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-anhydro-beta-d-ribopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various derivatives of ribopyranoside .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(1R,2R,5R,6R)-2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol

InChI

InChI=1S/C6H10O4/c1-8-6-5-4(10-5)3(7)2-9-6/h3-7H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

DISULGQOMPTDEN-KVTDHHQDSA-N

Isomeric SMILES

CO[C@H]1[C@H]2[C@H](O2)[C@@H](CO1)O

Canonical SMILES

COC1C2C(O2)C(CO1)O

Origin of Product

United States

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